(6-(Trifluoromethyl)pyrimidin-4-yl)methanol chemical properties
(6-(Trifluoromethyl)pyrimidin-4-yl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold imparts unique electronic properties that enhance metabolic stability, binding affinity, and bioavailability in derivative compounds. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, predicted spectroscopic characteristics, chemical reactivity, and applications. All methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory applications.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals. The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, profoundly alters the electronic landscape of the pyrimidine ring. This substitution often leads to:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
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Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, improving its pharmacokinetic profile.
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Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby functionalities, influencing a molecule's ionization state and receptor interactions.
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Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.
(6-(Trifluoromethyl)pyrimidin-4-yl)methanol leverages these benefits, serving as a versatile precursor for a wide range of more complex molecules, including potent and selective kinase inhibitors and modulators of the innate immune system.[2][3]
Physicochemical and Safety Data
A summary of the key identifiers, properties, and safety information for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol is provided below.
Table 1: Physicochemical Properties & Identifiers
| Property | Value | Source(s) |
| CAS Number | 1356111-18-6 | [1] |
| Molecular Formula | C₆H₅F₃N₂O | [1] |
| Molecular Weight | 178.11 g/mol | [1] |
| IUPAC Name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | [1] |
| SMILES | OCC1=CC(C(F)(F)F)=NC=N1 | [1] |
| InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | [1] |
| Storage Conditions | Sealed in a dry, well-ventilated area, refrigerated (2-8°C). |
Table 2: GHS Hazard and Precautionary Statements
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P402 + P404: Store in a dry place. Store in a closed container. |
Synthesis and Purification
While various methods exist for constructing trifluoromethylpyrimidine scaffolds, a reliable and scalable approach to synthesizing (6-(Trifluoromethyl)pyrimidin-4-yl)methanol involves the reduction of a suitable carboxylic acid ester precursor, such as methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.
Synthetic Workflow
The overall synthetic strategy is a two-step process involving the formation of the ester followed by its chemical reduction.
Caption: Proposed synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol.
Detailed Experimental Protocol: Ester Reduction
Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. An aqueous workup with careful pH control is critical to protonate the resulting alkoxide and neutralize any remaining reagent.
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Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add a magnetic stir bar and dry tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.
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Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) portion-wise to the stirred THF. Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.
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Substrate Addition: Dissolve methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 equivalent) in dry THF (25 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form, which can be removed by filtration.
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Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the title compound.
Spectroscopic Characterization (Predicted)
While primary experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues.[4]
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¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms.
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δ ~7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. It is less deshielded than the C2 proton.
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δ ~4.8-5.0 ppm (d, 2H): This doublet represents the methylene protons (-CH₂-) adjacent to the alcohol. It would likely be a doublet coupled to the hydroxyl proton, though this coupling is often broadened or eliminated by exchange with trace acid or water.
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δ ~2.0-3.0 ppm (t, 1H, broad): This broad signal corresponds to the hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration and solvent.
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¹³C NMR (Predicted, 100 MHz, CDCl₃):
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δ ~165-168 ppm: Aromatic carbon at C4 (attached to the CH₂OH group).
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δ ~158-160 ppm (q, JCF ≈ 35 Hz): Aromatic carbon at C6 (attached to the CF₃ group). The signal is split into a quartet by coupling to the three fluorine atoms.[4]
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δ ~156-158 ppm: Aromatic carbon at C2.
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δ ~120-123 ppm (q, JCF ≈ 275 Hz): Carbon of the trifluoromethyl group (CF₃). This signal is a characteristic quartet with a large coupling constant.[4]
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δ ~115-118 ppm: Aromatic carbon at C5.
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δ ~60-63 ppm: Aliphatic carbon of the methylene group (-CH₂OH).
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IR Spectroscopy (Predicted, KBr Pellet):
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3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.
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1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
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1350-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the CF₃ group.
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Mass Spectrometry (Predicted, EI):
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m/z = 178 (M⁺): Molecular ion peak.
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m/z = 177 ([M-H]⁺): Loss of a hydrogen atom.
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m/z = 149 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.
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m/z = 109 ([M-CF₃]⁺): Loss of the trifluoromethyl radical.
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Chemical Reactivity and Synthetic Utility
The reactivity of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol is governed by two primary features: the nucleophilic primary alcohol and the electron-deficient pyrimidine ring.
Caption: Key reactive sites on (6-(Trifluoromethyl)pyrimidin-4-yl)methanol.
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Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for synthetic elaboration. It can readily undergo:
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O-alkylation (e.g., Williamson ether synthesis) to form ethers.
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O-acylation with acid chlorides or anhydrides to form esters.
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Oxidation using reagents like PCC or Dess-Martin periodinane to yield the corresponding aldehyde, 6-(trifluoromethyl)pyrimidine-4-carbaldehyde.
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Reactivity of the Pyrimidine Ring: The CF₃ group is strongly electron-withdrawing, making the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group (like a halide) is present at the C2 or C4 positions. Although the parent compound lacks such a leaving group, its synthetic precursors, such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine, are highly valuable for their sequential and regioselective substitution reactions.[2][5] This allows for the introduction of various amine, ether, or thioether functionalities to build molecular diversity.
Applications in Medicinal Chemistry
(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have shown significant promise in several therapeutic areas.
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TLR8 Antagonists: Several publications describe the synthesis of pyrimidine derivatives from precursors of the title compound that act as potent antagonists of Toll-like receptor 8 (TLR8).[2][5] TLR8 is a key receptor in the innate immune system, and its modulation is a therapeutic strategy for autoimmune diseases.
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Antifungal and Anticancer Agents: The trifluoromethyl pyrimidine scaffold is present in compounds designed and synthesized for their potential antifungal, insecticidal, and anticancer properties.[4]
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Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The functional handles on (6-(Trifluoromethyl)pyrimidin-4-yl)methanol allow for its incorporation into larger molecules designed to target specific kinases involved in cancer and inflammatory diseases.[6]
References
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists (PDF). Available at: [Link]
- Key Organics. (2019). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-methanol. Available at: [Link]
-
Flores, A. F. C., et al. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Xiang, H-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhu, G., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. (6-(Trifluoromethyl)pyrimidin-4-yl)methanol suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 2. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
